molecular formula C16H13F3N2O4S B10943807 Methyl 4-carbamoyl-3-methyl-5-({[3-(trifluoromethyl)phenyl]carbonyl}amino)thiophene-2-carboxylate

Methyl 4-carbamoyl-3-methyl-5-({[3-(trifluoromethyl)phenyl]carbonyl}amino)thiophene-2-carboxylate

Cat. No.: B10943807
M. Wt: 386.3 g/mol
InChI Key: BPTPYSHEFQODLL-UHFFFAOYSA-N
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Description

Methyl 4-(aminocarbonyl)-3-methyl-5-{[3-(trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylate is a complex organic compound that features a trifluoromethyl group, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(aminocarbonyl)-3-methyl-5-{[3-(trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, introduction of the trifluoromethyl group, and subsequent functionalization. One common approach involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often require specific catalysts and reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminocarbonyl)-3-methyl-5-{[3-(trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace one functional group with another, allowing for further modification of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-(aminocarbonyl)-3-methyl-5-{[3-(trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be employed in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with enhanced properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of methyl 4-(aminocarbonyl)-3-methyl-5-{[3-(trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(aminocarbonyl)-3-methyl-5-{[3-(trifluoromethyl)benzoyl]amino}-2-thiophenecarboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H13F3N2O4S

Molecular Weight

386.3 g/mol

IUPAC Name

methyl 4-carbamoyl-3-methyl-5-[[3-(trifluoromethyl)benzoyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C16H13F3N2O4S/c1-7-10(12(20)22)14(26-11(7)15(24)25-2)21-13(23)8-4-3-5-9(6-8)16(17,18)19/h3-6H,1-2H3,(H2,20,22)(H,21,23)

InChI Key

BPTPYSHEFQODLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC

Origin of Product

United States

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